

5-Methylnicotinoyl Chloride in Fragment-Based Drug Discovery: A Technical Guide

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Compound of Interest

Compound Name: 5-Methylnicotinoyl chloride

Cat. No.: B1285282

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Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in the quest for novel therapeutics, focusing on the identification of low-molecular-weight ligands that bind to biological targets with high efficiency. This guide explores the potential of **5-Methylnicotinoyl chloride** as a valuable fragment for FBDD campaigns. While direct utilization of this specific fragment in published screening campaigns is not extensively documented, its structural motifs are present in numerous bioactive compounds. This document provides a comprehensive overview of its physicochemical properties, potential for library development, and hypothetical screening and optimization workflows. By examining the synthesis of derivatives and structure-activity relationships of analogous compounds, we present a framework for leveraging the 5-methylnicotinoyl scaffold in drug discovery projects.

Introduction to 5-Methylnicotinoyl Chloride as a Fragment

5-Methylnicotinoyl chloride is a commercially available acyl chloride derivative of 5-methylnicotinic acid. Its pyridine core is a well-established pharmacophore found in numerous approved drugs, recognized for its ability to participate in hydrogen bonding and π -stacking interactions. The methyl group at the 5-position provides a subtle steric and electronic modification that can be exploited for selectivity, while the reactive acyl chloride handle offers a

straightforward means for synthetic elaboration, a key feature for the rapid generation of a fragment library for screening and subsequent hit-to-lead optimization.

The core principle of FBDD is to start with small, simple molecules ("fragments") that, despite typically having weak binding affinities, can be efficiently optimized into potent leads. The properties of **5-Methylnicotinoyl chloride** align well with the "Rule of Three," a common guideline for fragment selection.

Physicochemical Properties of 5-Methylnicotinoyl Chloride

A summary of the key physicochemical properties of **5-Methylnicotinoyl chloride** is presented in Table 1. These properties are crucial for its evaluation as a viable fragment for screening.

Property	Value	Source
Molecular Formula	C ₇ H ₆ ClNO	[1] [2]
Molecular Weight	155.58 g/mol	[1] [2]
XLogP3	1.7	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]
Exact Mass	155.0137915	[1]
Boiling Point	251.255 °C at 760 mmHg	[1]
Flash Point	105.756 °C	[1]
Density	1.241 g/cm ³	[1]

Synthetic Elaboration of a 5-Methylnicotinoyl Fragment Library

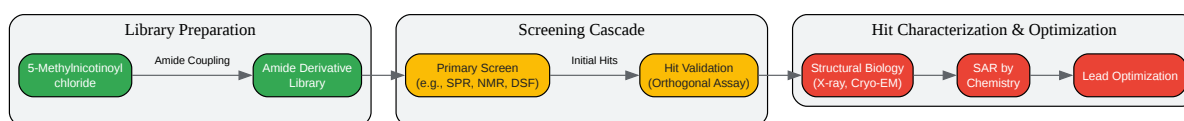
The acyl chloride functionality of **5-Methylnicotinoyl chloride** makes it an ideal starting point for the creation of a diverse library of amide derivatives. This is a common and robust reaction in medicinal chemistry, allowing for the exploration of a wide range of chemical space around the core fragment.

Experimental Protocol: General Procedure for Amide Synthesis

A solution of **5-Methylnicotinoyl chloride** (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon). To this solution is added a primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted-5-methylnicotinamide.

Hypothetical Fragment-Based Drug Discovery Workflow

The following diagram illustrates a typical FBDD workflow, using **5-Methylnicotinoyl chloride** as a starting fragment.



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A hypothetical FBDD workflow starting with **5-Methylnicotinoyl chloride**.

Structure-Activity Relationship (SAR) of Analogous Scaffolds

While specific SAR data for **5-Methylnicotinoyl chloride** fragments is not available, studies on related 5-substituted pyridine analogues provide valuable insights into how modifications of this scaffold can impact biological activity. For instance, research on analogues of a nicotinic acetylcholine receptor ligand has demonstrated that substitution at the C5 position of the pyridine ring significantly influences binding affinity.

The following table summarizes the binding affinities (K_i) of several 5-substituted pyridine analogues, demonstrating the impact of different substituents at this position.

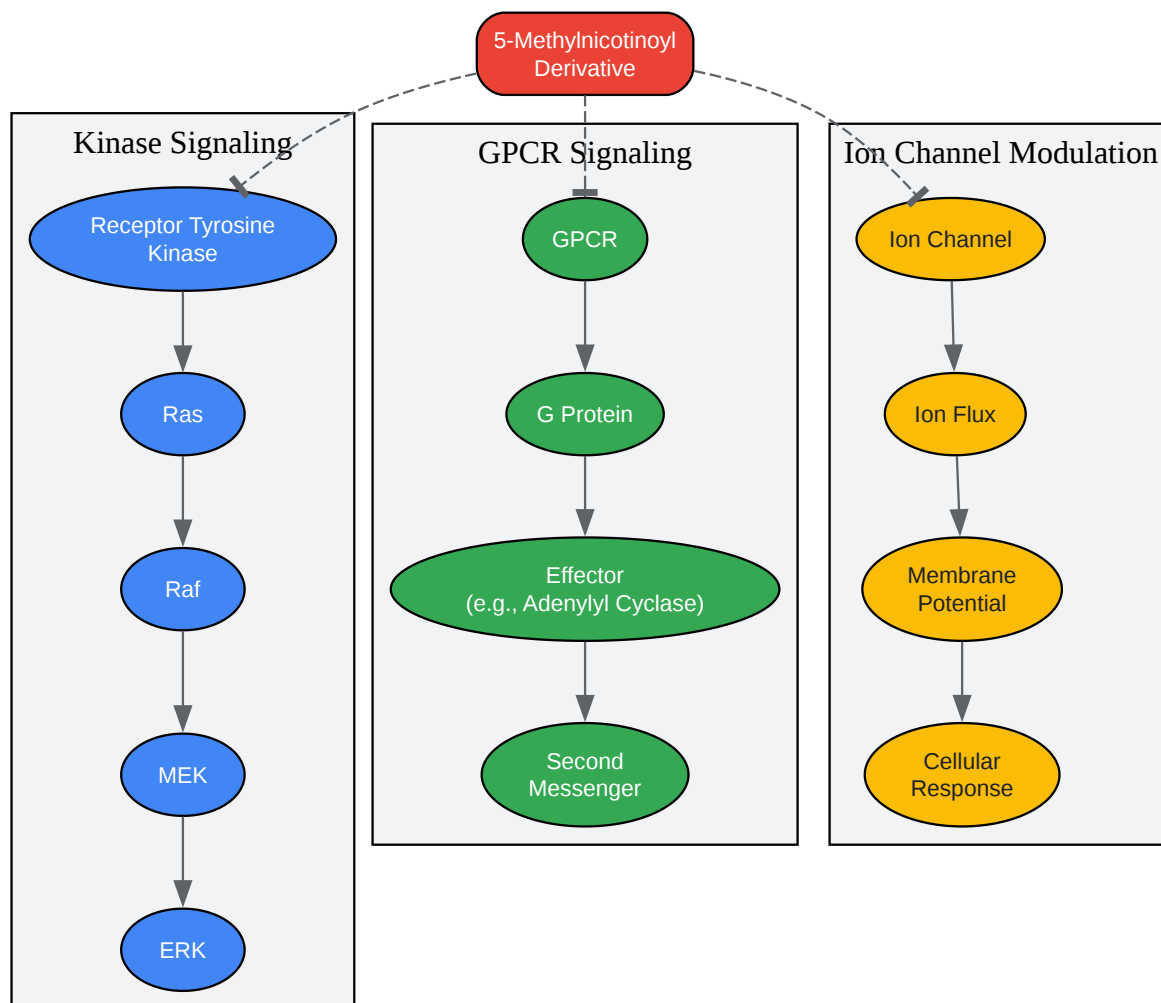
Compound	5-Substituent	K_i (nM)
1	H	0.15
2	Phenyl	0.055
3	4-Fluorophenyl	0.062
4	2-Thienyl	0.69

Data adapted from a study on nicotinic acetylcholine receptor ligands^[1].

This data suggests that aryl substitutions at the 5-position are well-tolerated and can even enhance binding affinity. This provides a rationale for exploring a variety of substitutions at this position during a lead optimization campaign.

Potential Signaling Pathways and Targets

The pyridine scaffold is a versatile pharmacophore that can interact with a wide range of biological targets. Based on the activities of known pyridine-containing drugs and research compounds, fragments derived from **5-Methylnicotinoyl chloride** could potentially modulate various signaling pathways.



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Potential signaling pathways targeted by 5-methylnicotinoyl derivatives.

Conclusion

5-Methylnicotinoyl chloride represents a promising, yet underexplored, fragment for use in FBDD. Its favorable physicochemical properties, coupled with a reactive handle for straightforward synthetic elaboration, make it an attractive starting point for the generation of fragment libraries. While direct evidence of its use in screening campaigns is sparse, the prevalence of the 5-methylpyridine scaffold in bioactive molecules suggests its potential. The hypothetical workflows and analysis of analogous structures presented in this guide provide a

strategic framework for researchers and drug development professionals to unlock the potential of this and related fragments in the discovery of novel therapeutics.

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References

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